Ácido 2-Bromo-2,3,3,3-tetrafluoropropanoico

Descripción general

Descripción

2-Bromo-2,3,3,3-tetrafluoropropanoic acid is a useful research compound. Its molecular formula is C3HBrF4O2 and its molecular weight is 224.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-2,3,3,3-tetrafluoropropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2,3,3,3-tetrafluoropropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de ésteres β-amino-α-fluoro-α-(trifluorometil) ópticamente activos

El compuesto se utiliza en la síntesis de ésteres β-amino-α-fluoro-α-(trifluorometil) ópticamente activos . Se ha descubierto que las reacciones del 2-bromo-2,3,3,3-tetrafluoropropanoato de bencilo con varios tipos de iminas quirales en presencia de zinc en THF a temperatura ambiente dan como resultado los isómeros treo y eritro de ésteres β-amino-α-fluoro-α-(trifluorometil) con altos excesos diastereoméricos en rendimientos químicos de regulares a buenos .

Agente extintor de incendios

El ácido 2-bromo-2,3,3,3-tetrafluoropropanoico está encontrando aplicación como agente extintor de incendios en espacios confinados . Se considera como un agente supresor de incendios para reemplazar el CF3Br para su uso en bodegas de carga de aviones . Las pruebas de quemador de copa indican que el 2-BTP es un extintor de llamas eficaz a concentraciones similares a las requeridas por el CF3Br .

Acoplamiento cruzado catalizado por paladio

Se ha desarrollado un acoplamiento cruzado catalizado por paladio de reactivos de alquilcinc no activados con 2-bromo-3,3,3-trifluoropropanoato (BTP) . Esto se utilizó como un paso clave para preparar una serie de aminoácidos trifluorometilados y difluorometilados que son de gran interés en la biología química basada en péptidos/proteínas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that this compound is valuable in synthetic chemistry for constructing various fluorinated organic compounds .

Mode of Action

The mode of action of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid involves several types of reactions in organic synthesis. These include addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions facilitate the construction of various fluorinated organic compounds .

Biochemical Pathways

The compound’s involvement in various reactions suggests that it may influence multiple biochemical pathways, particularly those involving fluorinated organic compounds .

Result of Action

The result of the action of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid is the formation of various fluorinated organic compounds . These compounds have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science due to the unique properties of fluorine.

Análisis Bioquímico

Biochemical Properties

It is known that brominated and fluorinated compounds can have unique reactivity profiles and can interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of varying dosages of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid in animal models have not been reported in the literature. Future studies could explore threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 2-Bromo-2,3,3,3-tetrafluoropropanoic acid, including any enzymes or cofactors it interacts with, are not currently known

Transport and Distribution

The transport and distribution of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid within cells and tissues, including any transporters or binding proteins it interacts with, are not currently known

Subcellular Localization

The subcellular localization of 2-Bromo-2,3,3,3-tetrafluoropropanoic acid and any effects on its activity or function are not currently known . Future studies could explore any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propiedades

IUPAC Name |

2-bromo-2,3,3,3-tetrafluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF4O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWQIQACQOVGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382100 | |

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13859-31-9 | |

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

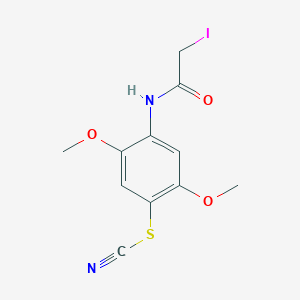

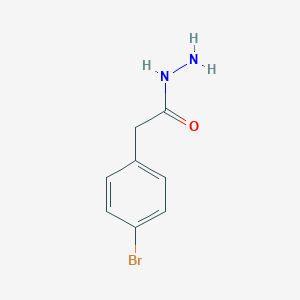

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)